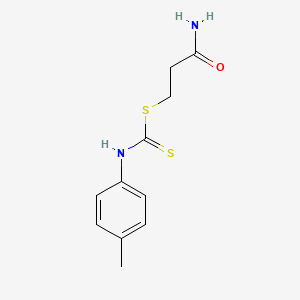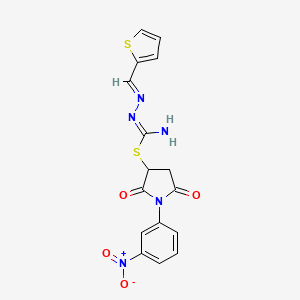
3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate, also known as MOTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MOTC is a dithiocarbamate derivative that has been synthesized and studied for its unique properties and mechanisms of action.
Mechanism of Action
The mechanism of action of 3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate is not fully understood, but studies have suggested that it may act through multiple pathways. In cancer cells, 3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate has been shown to induce apoptosis through the activation of caspase-3 and caspase-9. It has also been shown to inhibit angiogenesis by downregulating VEGF expression. In copper-related diseases, 3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate acts as a chelating agent for copper ions, preventing their accumulation in tissues and reducing their toxicity.
Biochemical and Physiological Effects:
3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate has been shown to have several biochemical and physiological effects. In cancer cells, 3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate has been shown to induce cell cycle arrest and inhibit cell proliferation. It has also been shown to increase the production of reactive oxygen species, leading to oxidative stress and DNA damage. In copper-related diseases, 3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate has been shown to reduce copper levels in tissues and improve liver function.
Advantages and Limitations for Lab Experiments
3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its properties can be confirmed through analytical techniques. It also has potential applications in various fields, making it a versatile compound for research. However, 3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate also has some limitations. Its mechanism of action is not fully understood, and its toxicity and side effects have not been extensively studied.
Future Directions
There are several future directions for research on 3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate. In medicinal chemistry, further studies can be conducted to investigate its anticancer properties and potential for combination therapy with other drugs. In biochemistry, studies can be conducted to explore its chelating properties for other metal ions and its potential for the treatment of other metal-related diseases. In materials science, studies can be conducted to synthesize new metal complexes using 3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate as a ligand and investigate their properties and potential applications. Overall, 3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate is a promising compound with potential applications in various fields, and further research is needed to fully understand its properties and mechanisms of action.
Synthesis Methods
3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate can be synthesized through the reaction of 4-methylphenyl isothiocyanate and 3-amino-3-oxopropyl mercaptan. The reaction results in the formation of a yellow crystalline solid that can be purified through recrystallization. The purity of the compound can be confirmed through analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate has been investigated for its anticancer properties. Studies have shown that 3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In biochemistry, 3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate has been used as a chelating agent for metal ions. It has been shown to have high affinity for copper ions, making it a potential candidate for the treatment of copper-related diseases such as Wilson's disease. In materials science, 3-amino-3-oxopropyl (4-methylphenyl)dithiocarbamate has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials engineering.
properties
IUPAC Name |
(3-amino-3-oxopropyl) N-(4-methylphenyl)carbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS2/c1-8-2-4-9(5-3-8)13-11(15)16-7-6-10(12)14/h2-5H,6-7H2,1H3,(H2,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQVVQDILCECAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)SCCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-Methylphenyl)carbamothioyl]sulfanyl}propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5850002.png)
![N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5850007.png)
![N,N-diethyl-4-[(4-ethyl-1-piperazinyl)methyl]aniline](/img/structure/B5850013.png)
![N-[4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5850028.png)



![2-(4-methoxyphenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5850043.png)

![7,8-dihydro[1,3]thiazolo[2,3-i]purine](/img/structure/B5850062.png)
![N-(4-cyanophenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5850064.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5850072.png)
